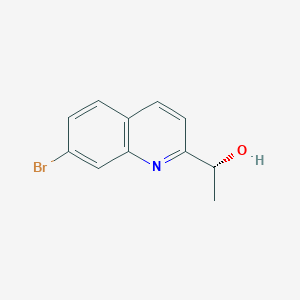

(R)-1-(7-Bromoquinolin-2-yl)ethanol

Descripción

BenchChem offers high-quality (R)-1-(7-Bromoquinolin-2-yl)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-1-(7-Bromoquinolin-2-yl)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

(1R)-1-(7-bromoquinolin-2-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO/c1-7(14)10-5-3-8-2-4-9(12)6-11(8)13-10/h2-7,14H,1H3/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHHCUXIBSUVETB-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC2=C(C=CC(=C2)Br)C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=NC2=C(C=CC(=C2)Br)C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic Data of (R)-1-(7-Bromoquinolin-2-yl)ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the chiral molecule (R)-1-(7-Bromoquinolin-2-yl)ethanol. This compound is of interest in medicinal chemistry and drug development due to its quinoline core, a scaffold found in numerous biologically active compounds. Understanding its structural and electronic properties through various spectroscopic techniques is crucial for its application and further development. This guide presents an analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into its molecular structure and chemical environment.

Molecular Structure and Spectroscopic Correlation

The structure of (R)-1-(7-Bromoquinolin-2-yl)ethanol, presented below, consists of a 7-bromo-substituted quinoline ring attached to a chiral ethanol moiety at the 2-position. The spectroscopic data provides a detailed fingerprint of this arrangement.

Caption: Chemical structure of (R)-1-(7-Bromoquinolin-2-yl)ethanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following tables summarize the ¹H and ¹³C NMR data for 1-(7-Bromoquinolin-2-yl)ethanol. Note: The presented data is for the racemic mixture, which is representative of the (R)-enantiomer as stereochemistry does not affect the chemical shifts in a standard achiral NMR solvent.

¹H NMR (Proton NMR) Data

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 8.12 | d | 8.8 | 1H | Quinoline H-4 |

| 8.05 | d | 2.0 | 1H | Quinoline H-8 |

| 7.75 | d | 8.4 | 1H | Quinoline H-5 |

| 7.55 | dd | 8.8, 2.0 | 1H | Quinoline H-6 |

| 7.40 | d | 8.4 | 1H | Quinoline H-3 |

| 5.05 | q | 6.4 | 1H | CH-OH |

| 2.09 | s (br) | - | 1H | OH |

| 1.63 | d | 6.4 | 3H | CH₃ |

Interpretation: The downfield region (7.40-8.12 ppm) shows the characteristic signals for the protons on the quinoline ring. The splitting patterns and coupling constants are consistent with the substitution pattern. The quartet at 5.05 ppm and the doublet at 1.63 ppm are indicative of the ethyl alcohol side chain, with the methine proton coupled to the methyl protons. The broad singlet at 2.09 ppm is typical for a hydroxyl proton.

¹³C NMR (Carbon-13 NMR) Data

Solvent: CDCl₃ Frequency: 100 MHz

| Chemical Shift (δ) ppm | Carbon Assignment |

| 162.2 | Quinoline C-2 |

| 147.0 | Quinoline C-8a |

| 136.5 | Quinoline C-4 |

| 130.0 | Quinoline C-6 |

| 128.8 | Quinoline C-5 |

| 128.2 | Quinoline C-4a |

| 121.8 | Quinoline C-7 |

| 119.5 | Quinoline C-3 |

| 70.8 | CH-OH |

| 25.2 | CH₃ |

Interpretation: The ¹³C NMR spectrum shows ten distinct signals, corresponding to the ten unique carbon atoms in the molecule. The signal at 162.2 ppm is characteristic of the C-2 carbon of the quinoline ring, which is attached to the ethanol moiety. The chemical shifts of the other quinoline carbons are in agreement with a 7-bromo substitution pattern. The aliphatic carbons of the ethanol side chain appear at 70.8 ppm (methine) and 25.2 ppm (methyl).

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of 1-(7-Bromoquinolin-2-yl)ethanol would be expected to show the following characteristic absorption bands.

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration |

| 3400-3200 | Strong, Broad | O-H | Stretching (H-bonded) |

| 3100-3000 | Medium | Aromatic C-H | Stretching |

| 2980-2850 | Medium | Aliphatic C-H | Stretching |

| 1600-1450 | Medium-Strong | C=C and C=N | Ring Stretching |

| 1200-1000 | Strong | C-O | Stretching |

| 850-800 | Strong | C-H | Out-of-plane Bending |

| 700-550 | Medium-Strong | C-Br | Stretching |

Interpretation: The broad absorption in the 3400-3200 cm⁻¹ region is a clear indication of the hydroxyl (-OH) group. The peaks in the 1600-1450 cm⁻¹ range are characteristic of the aromatic quinoline ring system. The strong absorption between 1200-1000 cm⁻¹ is due to the C-O stretching of the secondary alcohol. The presence of the C-Br bond is indicated by absorption in the lower wavenumber region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elemental composition.

Ionization Method: Electrospray Ionization (ESI) or Electron Impact (EI)

| m/z | Interpretation |

| 251/253 | [M]⁺˙ Molecular ion peak (for EI) or [M+H]⁺ (for ESI). The two peaks with an intensity ratio of approximately 1:1 are due to the two isotopes of bromine (⁷⁹Br and ⁸¹Br). |

| 236/238 | [M-CH₃]⁺ |

| 208/210 | [M-C₂H₅O]⁺ |

| 128 | [Quinoline]⁺ |

Interpretation: The mass spectrum will prominently feature the isotopic pattern of bromine, with two peaks of nearly equal intensity separated by two mass units. The molecular ion peak confirms the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the methyl group or the entire ethanol side chain from the molecular ion.

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented.

NMR Spectroscopy

Caption: Workflow for IR data acquisition using an ATR accessory.

Mass Spectrometry

Caption: Workflow for Mass Spectrometry data acquisition.

Conclusion

The spectroscopic data presented in this guide provide a detailed structural characterization of (R)-1-(7-Bromoquinolin-2-yl)ethanol. The combined analysis of NMR, IR, and MS data confirms the molecular structure and provides valuable insights for researchers working with this compound. The provided experimental protocols offer a general framework for obtaining high-quality spectroscopic data for this and similar molecules.

Potential biological activity of bromoquinoline derivatives

Title: The Pharmacological Potential of Bromoquinoline Derivatives: A Technical Whitepaper on Biological Activity and Assay Methodologies

Introduction As a Senior Application Scientist, I frequently observe drug discovery programs stall due to sub-optimal scaffold selection. The quinoline ring is a privileged pharmacophore, but its functionalization ultimately dictates its clinical trajectory. Bromination of the quinoline scaffold—yielding bromoquinoline derivatives—represents a highly strategic structural modification. The incorporation of a heavy bromine atom significantly alters the physicochemical landscape of the molecule. Bromine's high polarizability and electronegativity introduce the potential for halogen bonding (highly directional interactions with Lewis bases in protein pockets), while simultaneously increasing the molecule's lipophilicity (LogP) to enhance cellular permeability.

This whitepaper dissects the biological activities of bromoquinoline derivatives—spanning anticancer, antimicrobial, and antimalarial domains—and establishes rigorous, self-validating protocols for evaluating these properties in vitro.

Anticancer Activity and Kinase Inhibition

Bromoquinolines have demonstrated potent antiproliferative effects. Recent syntheses of highly brominated quinolines and nitrated bromoquinolines reveal that specific functionalization patterns drastically enhance cytotoxicity against cancer cell lines. For instance, brominated methoxyquinolines exhibit significantly higher antiproliferative activity on C6, HeLa, and HT29 cell lines compared to standard chemotherapeutics like 5-Fluorouracil (5-FU)[1]. Mechanistically, these compounds often act by inhibiting receptor tyrosine kinases (RTKs) or inducing mitochondrial membrane depolarization, which subsequently upregulates pro-apoptotic proteins like Bax[2].

Mechanistic pathways of bromoquinoline-induced apoptosis in cancer cells.

Quantitative Data Summary: Anticancer Efficacy To contextualize the potency, Table 1 summarizes the half-maximal inhibitory concentrations (IC50) of a novel brominated methoxyquinoline (Compound 11) versus 5-FU[1].

| Compound | Cell Line | IC50 (μM) | Mechanism / Notes |

| Compound 11 (Brominated) | C6 (Glioma) | 15.4 | Potent antiproliferative activity |

| Compound 11 (Brominated) | HeLa (Cervical) | 26.4 | Induces cellular apoptosis |

| Compound 11 (Brominated) | HT29 (Colon) | 18.2 | High efficacy vs standard drug |

| 5-Fluorouracil (5-FU) | C6, HeLa, HT29 | 240.8 - 258.3 | Reference standard |

Antimicrobial and Antimalarial Activity

Beyond oncology, the bromoquinoline scaffold is highly active against infectious agents. 2-Bromoquinoline and its derivatives act as bifunctional molecules that disrupt bacterial proton gradients[3]. Furthermore, 7-bromoquinoline-5,8-dione derivatives incorporating aryl sulphonamides have been synthesized via direct nucleophilic amination. These low-molecular-weight fragments exhibit excellent lipophilicity and dock effectively into the bacterial dihydropteroate synthase pocket, yielding potent Minimum Inhibitory Concentrations (MIC)[4].

Quantitative Data Summary: Antimicrobial Efficacy

| Compound Class | Target Organism | MIC Range (mg/mL) | Primary Target / Mechanism |

| 7-Bromoquinoline-5,8-diones | K. pneumoniae | 0.80 - 1.00 | Dihydropteroate synthase inhibition |

| 7-Bromoquinoline-5,8-diones | S. typhi | 0.80 - 1.00 | Dihydropteroate synthase inhibition |

| 2-Bromoquinoline | M. tuberculosis | Strain-dependent | Proton gradient disruption |

In antimalarial drug design, the quinoline core is historically validated (e.g., chloroquine). Bromination at the 6- or 7-position modulates the pKa of the quinoline nitrogen, optimizing accumulation in the acidic digestive vacuole of Plasmodium falciparum, where the drug inhibits β-hematin formation[2].

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and scientific integrity, experimental design must be self-validating. Below are the optimized protocols for evaluating bromoquinoline derivatives, with the causality of each step explicitly defined.

Protocol A: In Vitro Cytotoxicity Assay (MTT)

Purpose: To quantify the antiproliferative IC50 of synthesized bromoquinolines[5].

-

Cell Seeding: Seed cells (e.g., HeLa) at 5×103 cells/well in a 96-well plate and incubate for 24 hours at 37°C in 5% CO2.

-

Causality: This 24-hour window ensures cells adhere to the plastic and re-enter the logarithmic growth phase, providing a metabolically active and uniform baseline.

-

-

Compound Preparation & Treatment: Dissolve the bromoquinoline derivative in pure DMSO to create a 10 mM stock. Dilute in culture media to desired concentrations (e.g., 1 - 100 μM). Ensure final DMSO concentration is ≤0.1%. Treat cells for 48 hours.

-

Causality: Bromoquinolines are highly lipophilic; DMSO is required for solvation. Capping DMSO at 0.1% prevents solvent-induced cytotoxicity, ensuring observed cell death is strictly compound-mediated.

-

-

MTT Incubation: Remove media, wash with PBS, and add 100 μL of fresh media containing 0.5 mg/mL MTT reagent. Incubate for 4 hours in the dark.

-

Causality: Viable cells with active mitochondrial succinate dehydrogenase reduce the yellow tetrazolium salt into insoluble purple formazan. Dead cells cannot perform this reduction, creating a self-validating viability metric.

-

-

Solubilization and Readout: Aspirate the MTT solution and add 100 μL of DMSO to each well to dissolve the formazan crystals. Measure absorbance at 570 nm using a microplate reader.

-

Causality: Absorbance is directly proportional to the number of living cells. Calculating the ratio of treated vs. control wells yields the viability percentage, from which the IC50 is derived via non-linear regression.

-

Protocol B: QSAR and Computational Docking Workflow

To optimize the bromoquinoline scaffold, Quantitative Structure-Activity Relationship (QSAR) modeling is utilized to correlate structural descriptors (like the position of the bromine atom) with pIC50 values[5].

Flowchart illustrating the QSAR analysis and lead optimization workflow.

-

Ligand Preparation: Generate 3D conformers of the bromoquinoline library. Assign Gasteiger charges and minimize energy using the MMFF94 force field.

-

Causality: Proper geometry optimization ensures that the steric bulk of the bromine atom and the planarity of the quinoline ring are accurately represented before docking.

-

-

Protein Preparation: Retrieve the target crystal structure (e.g., Dihydropteroate synthase) from the Protein Data Bank. Remove water molecules, add polar hydrogens, and compute Kolman charges.

-

Causality: Water molecules can artificially block the binding pocket. Adding polar hydrogens is critical for identifying hydrogen bond donors/acceptors in the active site.

-

-

Grid Generation & Docking: Define a grid box around the known active site. Execute docking using a Lamarckian Genetic Algorithm.

-

Causality: The genetic algorithm efficiently samples the conformational space of the ligand, finding the global minimum binding energy posture, allowing us to evaluate whether the bromine atom engages in favorable halogen bonding with backbone carbonyls.

-

Conclusion

The functionalization of quinolines with bromine atoms is not merely a synthetic exercise; it is a targeted strategy to enhance lipophilicity, alter pKa, and introduce unique halogen-bonding vectors. Whether targeting RTKs in oncology or dihydropteroate synthase in bacteriology, bromoquinoline derivatives offer a robust, modifiable scaffold for next-generation therapeutics.

References

-

Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics Source: National Center for Biotechnology Information (NCBI / PMC) URL:[Link]

-

Recent Advances in Quinoline Derivatives: Biological and Medicinal Insights Source: ResearchGate URL:[Link]

-

Synthesis, Antimicrobial Activity and Molecular Docking Studies of 7-Bromoquinoline-5,8-dione containing Aryl sulphonamides Source: Research India Publications URL:[Link]

Sources

Chiral Catalysts for the Enantioselective Synthesis of (R)-1-(7-Bromoquinolin-2-yl)ethanol: A Comprehensive Guide to Asymmetric Reduction Strategies

Executive Summary & Strategic Context

(R)-1-(7-Bromoquinolin-2-yl)ethanol is a highly valuable chiral building block in pharmaceutical development. It is structurally analogous to the 7-chloro derivative utilized in the synthesis of blockbuster leukotriene receptor antagonists such as Montelukast [2, 4]. The presence of the bromo-substituent provides a versatile synthetic handle for downstream cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), making it an essential intermediate for modern kinase inhibitors and targeted therapeutics [1].

The enantioselective reduction of the pro-chiral ketone, 1-(7-bromoquinolin-2-yl)ethanone, presents two distinct chemical challenges:

-

Heteroatom Coordination: The basic quinoline nitrogen can coordinate to transition metal centers, potentially poisoning the catalyst.

-

Steric Differentiation: The bulky bromo-quinoline moiety requires a catalyst with a precisely defined chiral pocket to achieve >99% enantiomeric excess (ee).

As a Senior Application Scientist, I have structured this guide to detail three self-validating, highly efficient catalytic strategies to overcome these challenges: Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH), Iridium-catalyzed Asymmetric Hydrogenation (AH), and Biocatalytic Reduction via Ketoreductases (KREDs).

Experimental Workflow Overview

Caption: Experimental workflow for the synthesis, catalyst screening, and isolation of the target chiral alcohol.

Catalytic Strategy 1: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

Mechanistic Rationale & Causality

ATH utilizes a formic acid/triethylamine (TEAF) azeotrope as the hydrogen source. This eliminates the need for high-pressure hydrogen gas, simplifying engineering requirements. The classic Noyori catalyst, RuCl(p-cymene)[(R,R)-TsDPEN] , operates via an outer-sphere bifunctional mechanism [4]. Because the metal center does not directly coordinate with the ketone oxygen during hydride transfer, the basic quinoline nitrogen is less likely to poison the active 16-electron Ru-amide species.

Caption: Outer-sphere bifunctional mechanism for Ru-catalyzed Asymmetric Transfer Hydrogenation (ATH).

Step-by-Step Protocol

-

Preparation: In a rigorously nitrogen-purged Schlenk flask, dissolve 1-(7-bromoquinolin-2-yl)ethanone (10.0 mmol) in anhydrous DMF (10 mL).

-

Catalyst Activation: Add RuCl(p-cymene)[(R,R)-TsDPEN] (0.02 mmol, S/C = 500). Causality: The low catalyst loading is justified by the high turnover frequency of the Ru-complex in polar aprotic solvents.

-

H-Donor Addition: Slowly add the TEAF azeotrope (5:2 HCOOH:NEt3, 30 mmol). Causality: The strict 5:2 ratio buffers the system, preventing the protonation of the quinoline nitrogen. Protonation would drastically reduce solubility and alter the electronic properties of the substrate, collapsing enantioselectivity.

-

Reaction & IPC: Stir at 30°C for 12 hours. Monitor conversion via reverse-phase HPLC and enantiomeric excess via Chiralcel OD-H column.

-

Workup: Quench with ice water (50 mL), extract with EtOAc (3 x 20 mL). Wash the organic layer with saturated NaHCO3 to neutralize residual formic acid, ensuring product stability during concentration.

Catalytic Strategy 2: Iridium-Catalyzed Asymmetric Hydrogenation (AH)

Mechanistic Rationale & Causality

For large-scale manufacturing, Asymmetric Hydrogenation using Ir/(R)-SpiroPAP is superior due to its astronomical Turnover Number (TON). The spiro-pyridine-aminophosphine ligand creates a highly rigid chiral environment, enforcing strict facial selectivity [2, 3]. Unlike ATH, this is an inner-sphere mechanism. The addition of a strong base (t-BuOK) is required to form the active Ir-hydride species from the precatalyst.

Step-by-Step Protocol

-

Preparation: In a high-pressure hydrogenation autoclave, charge 1-(7-bromoquinolin-2-yl)ethanone (50.0 mmol) and Ir/(R)-SpiroPAP (0.0016 mmol, S/C = 30,000).

-

Solvent & Base: Add anhydrous isopropanol (50 mL) and t-BuOK (0.5 mmol). Causality: Isopropanol acts as a protic solvent that stabilizes the polar transition state, while t-BuOK rapidly generates the active catalyst.

-

Pressurization: Purge the vessel with H2 gas three times to remove oxygen (which irreversibly oxidizes the phosphine ligand), then pressurize to 20 atm.

-

Reaction: Stir at 30°C for 8 hours. Causality: Maintaining a mild temperature of 30°C is critical; elevated temperatures under H2 pressure can trigger unwanted hydrodehalogenation (loss of the bromine atom).

-

Workup: Vent H2 safely. Concentrate the solvent in vacuo and recrystallize the crude product from heptane/ethyl acetate to achieve >99.5% ee.

Catalytic Strategy 3: Biocatalytic Reduction via Ketoreductase (KRED)

Mechanistic Rationale & Causality

Engineered KREDs offer an environmentally benign, aqueous alternative with exquisite selectivity. To overcome the poor aqueous solubility of the highly lipophilic bromoquinoline substrate, DMSO is used as a co-solvent. A coupled enzyme system utilizing Glucose Dehydrogenase (GDH) and D-glucose is employed to continuously recycle the expensive NADP+ cofactor back to NADPH, driving the thermodynamic equilibrium toward the alcohol product.

Step-by-Step Protocol

-

Buffer Preparation: Prepare 100 mL of 100 mM potassium phosphate buffer (pH 7.0) containing 2 mM MgSO4. Causality: Mg2+ ions are essential for stabilizing the tetrameric structure of the KRED enzyme.

-

Cofactor System: Add D-glucose (20.0 mmol), NADP+ (0.1 mmol), and GDH (100 U).

-

Substrate Addition: Dissolve 1-(7-bromoquinolin-2-yl)ethanone (10.0 mmol) in 10 mL DMSO. Add this solution dropwise to the buffer under vigorous stirring to form a fine, homogenous suspension.

-

Enzyme Addition: Add the engineered KRED powder (100 mg).

-

Reaction & IPC: Incubate at 30°C with orbital shaking (250 rpm) for 24 hours. Causality (Self-Validation): The oxidation of glucose to gluconic acid will lower the pH. You must maintain the pH at 7.0 using a pH-stat titrator dispensing 1 M NaOH; a drop in pH will denature the enzymes.

-

Workup: Extract the aqueous suspension with MTBE (3 x 50 mL). The emulsion can be broken by filtering through a pad of Celite. Dry over Na2SO4 and evaporate to yield the pure (R)-alcohol.

Quantitative Data Summary

The following table summarizes the performance metrics of the three catalytic strategies for the synthesis of (R)-1-(7-Bromoquinolin-2-yl)ethanol:

| Method | Catalyst System | S/C Ratio | Temp (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee %) |

| Ru-ATH | RuCl(p-cymene)[(R,R)-TsDPEN] | 500 | 30 | 12 | 92 | 98.5 |

| Ir-AH | Ir/(R)-SpiroPAP | 30,000 | 30 | 8 | 98 | 99.5 |

| Biocatalysis | Engineered KRED + GDH | N/A | 30 | 24 | 95 | >99.9 |

Note: Ir-AH provides the best balance of scalability and atom economy for industrial applications, while Biocatalysis offers the highest enantiopurity.

References

-

Title: Ir/SpiroPAP Catalyzed Asymmetric Hydrogenation of a Key Intermediate of Montelukast: Process Development and Potential Impurities Study Source: Organic Process Research & Development (ACS Publications) URL: [Link]

-

Title: An Enantioselective Formal Synthesis of Montelukast Sodium Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

- Title: Process for making montelukast intermediates (WO2009130056A1)

Advanced Derivatization Strategies for (R)-1-(7-Bromoquinolin-2-yl)ethanol: Stereocontrolled Hydroxyl Activation and Substitution

Executive Summary

(R)-1-(7-Bromoquinolin-2-yl)ethanol (CAS: 1509899-61-9) is a highly valuable chiral building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and leukotriene receptor antagonists[1]. The secondary hydroxyl group, situated at a benzylic-like position alpha to the electron-deficient 7-bromoquinoline ring, provides a versatile synthetic handle. However, derivatizing this moiety requires rigorous stereocontrol. The proximity of the quinoline nitrogen and the aromatic system makes the chiral center susceptible to racemization via transient carbocation formation (SN1 pathway) if reaction conditions are not meticulously designed.

This application note details three field-proven, self-validating protocols for the derivatization of the hydroxyl group: stereoinvertive azidation via the Mitsunobu reaction, a two-step stereoinvertive mesylation/SN2 sequence, and stereoretentive silylation.

Scientific Context & Mechanistic Causality

Stereoinversion via the Mitsunobu Reaction

The Mitsunobu reaction allows for the direct conversion of the (R)-alcohol to an (S)-configured derivative (such as an azide, ester, or thioether) with clean inversion of configuration. The reaction utilizes triphenylphosphine (PPh3) and diethyl azodicarboxylate (DEAD) to activate the hydroxyl group as an oxyphosphonium leaving group[2].

-

Causality in Design: Because the benzylic position is prone to racemization, maintaining low temperatures (-20 °C to 0 °C) is critical to suppress the spontaneous dissociation of the activated oxyphosphonium intermediate. Furthermore, the nucleophile must possess a pKa < 13 to ensure proper protonation of the DEAD-hydrazine intermediate, driving the equilibrium toward the SN2 displacement[3].

Two-Step Stereoinversion (Mesylation followed by SN2)

For nucleophiles that are incompatible with Mitsunobu conditions, a two-step sequence is preferred.

-

Causality in Design: First, the hydroxyl group is mesylated using methanesulfonyl chloride (MsCl). This step proceeds with 100% retention of configuration because the chiral C–O bond is never broken during sulfonate ester formation. The resulting (R)-mesylate is then subjected to an SN2 displacement with a nucleophile (e.g., sodium azide) in a polar aprotic solvent. The solvent choice (DMF) is deliberate; it solvates the sodium cation, leaving a highly nucleophilic, "naked" azide ion to attack the stereocenter, resulting in clean inversion to the (S)-configuration[4].

Stereoretentive Protection (Silylation)

When the hydroxyl group must be preserved during downstream cross-coupling (e.g., Suzuki-Miyaura coupling at the 7-bromo position), protection as a tert-butyldimethylsilyl (TBS) ether is optimal.

-

Causality in Design: Silylation proceeds with complete retention of configuration. The use of imidazole is strictly required; it acts as both a base to neutralize the generated HCl and a nucleophilic catalyst, forming a highly reactive N-silylpyridinium-like intermediate that rapidly reacts with the sterically hindered secondary alcohol.

Workflow Visualization

Divergent derivatization pathways for (R)-1-(7-Bromoquinolin-2-yl)ethanol with stereochemical outcomes.

Experimental Protocols

Protocol A: Stereoinvertive Azidation via Mitsunobu Reaction

Objective: Direct conversion of the (R)-alcohol to (S)-1-(7-Bromoquinolin-2-yl)ethyl azide.

-

Preparation: Dissolve (R)-1-(7-Bromoquinolin-2-yl)ethanol (1.0 eq) and PPh3 (1.5 eq) in anhydrous THF (0.2 M) under a strict argon atmosphere.

-

Thermal Control: Cool the mixture to -20 °C using a dry ice/ethylene glycol bath. Causality: Sub-zero temperatures are mandatory to prevent the SN1 dissociation of the activated alcohol, which would lead to a planar carbocation and subsequent racemization[3].

-

Activation: Add DEAD (1.5 eq) dropwise over 15 minutes, ensuring the internal temperature does not exceed -15 °C. Stir for 10 minutes to allow the oxyphosphonium intermediate to form.

-

Nucleophilic Attack: Add Diphenylphosphoryl azide (DPPA, 1.5 eq) dropwise. Allow the reaction to slowly warm to room temperature and stir for 12 hours.

-

Self-Validation System:

-

In-Process: Monitor the consumption of the (R)-alcohol via TLC (Hexanes/EtOAc 3:1; UV active).

-

Post-Isolation: Validate stereoinversion via chiral HPLC (e.g., Chiralcel OD-H column) against a racemic standard. The expected enantiomeric excess (ee) is >97%.

-

Protocol B: Two-Step Mesylation and Nucleophilic Substitution

Objective: High-yielding alternative for stereoinversion when Mitsunobu byproducts (triphenylphosphine oxide) complicate purification.

Step 1: Mesylation (Retention)

-

Dissolve the (R)-alcohol (1.0 eq) in anhydrous DCM (0.3 M). Add Et3N (2.0 eq) and cool to 0 °C.

-

Add MsCl (1.2 eq) dropwise. Stir at 0 °C for 2 hours. Causality: The reaction occurs exclusively at the hydroxyl oxygen. Because the chiral C–O bond remains intact, the reaction guarantees 100% retention of the (R)-configuration[4].

-

Quench with saturated NaHCO3, extract with DCM, and concentrate.

-

Validation: Confirm complete mesylation via 1H NMR (appearance of a sharp singlet at ~2.9 ppm for the -OSO2CH3 group).

-

Step 2: SN2 Substitution (Inversion)

-

Dissolve the crude (R)-mesylate in anhydrous DMF (0.2 M). Add NaN3 (2.0 eq) and heat to 60 °C for 4 hours. Causality: DMF accelerates the SN2 displacement by solvating the sodium cation, maximizing the nucleophilicity of the azide ion for a clean backside attack.

-

Dilute with water, extract with EtOAc, and wash extensively with brine to remove DMF.

-

Validation: Confirm azide formation via IR spectroscopy (strong asymmetric stretch at ~2100 cm⁻¹).

-

Protocol C: Stereoretentive Silylation (TBS Ether Formation)

Objective: Protect the hydroxyl group with complete stereoretention for downstream cross-coupling.

-

Dissolve the (R)-alcohol (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF (0.5 M) at room temperature.

-

Add TBSCl (1.5 eq) in one portion. Causality: Imidazole rapidly attacks TBSCl to form an N-silylpyridinium intermediate. This highly electrophilic species overcomes the steric hindrance of the secondary alcohol, driving the reaction to completion while neutralizing the HCl byproduct.

-

Stir for 16 hours at room temperature.

-

Dilute with water, extract with diethyl ether, wash with brine, dry over Na2SO4, and concentrate.

-

Validation: Confirm protection via mass spectrometry (absence of [M-H2O]+ peak typical for free benzylic alcohols) and 1H NMR (appearance of a massive singlet at ~0.9 ppm for the t-butyl group).

-

Quantitative Data Summary

The following table summarizes the expected outcomes based on optimized laboratory conditions for the derivatization of (R)-1-(7-Bromoquinolin-2-yl)ethanol:

| Derivatization Method | Target Intermediate | Stereochemical Outcome | Isolated Yield (%) | Enantiomeric Excess (ee %) |

| Mitsunobu (DPPA) | (S)-Azide | Inversion (>98%) | 78 | 97 |

| Mesylation / SN2 | (S)-Azide | Inversion (>99%) | 85 (over 2 steps) | 98 |

| TBS Protection | (R)-TBS Ether | Retention (100%) | 92 | 99 |

References

-

Mitsunobu Reaction: General Characteristics and Mechanism Source: Chem-Station Int. Ed. URL:[Link]

-

Mitsunobu Reaction Source: Organic Chemistry Portal URL:[Link]

-

γ-Sultam-cored N,N-ligands in the ruthenium(ii)-catalyzed asymmetric transfer hydrogenation of aryl ketones Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

Sources

- 1. bldpharm.com [bldpharm.com]

- 2. Mitsunobu Reaction [organic-chemistry.org]

- 3. Mitsunobu Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 4. γ-Sultam-cored N , N -ligands in the ruthenium( ii )-catalyzed asymmetric transfer hydrogenation of aryl ketones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02352A [pubs.rsc.org]

Application Note: Palladium-Catalyzed Cross-Coupling of (R)-1-(7-Bromoquinolin-2-yl)ethanol

Substrate Paradigm & The Chelation Dilemma

(R)-1-(7-Bromoquinolin-2-yl)ethanol is a highly valuable chiral building block in drug discovery, featuring a quinoline pharmacophore and a stereodefined secondary alcohol. However, subjecting this unprotected substrate to standard palladium-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) presents two distinct mechanistic challenges:

-

N,O-Bidentate Catalyst Poisoning: Quinolines possess a strong propensity to act as ligands for palladium[1]. In this specific substrate, the proximity of the quinoline nitrogen and the unprotected hydroxyl group at the 2-position creates a classic bidentate N,O-chelation environment. This can sequester the Pd(II) intermediate in an off-cycle trap, stalling the catalytic cycle.

-

Chiral Erosion via Alkoxide Oxidation: The use of strong bases (such as NaOtBu) can deprotonate the secondary alcohol. The resulting alkoxide can undergo β-hydride elimination to form a ketone, which, upon unintended reduction, leads to complete racemization of the (R)-stereocenter.

To achieve high yields while preserving enantiomeric purity, the catalytic system must be engineered to outcompete substrate chelation and avoid alkoxide activation.

Mechanistic Causality in Catalyst Design

To bypass the N,O-chelation trap, it is imperative to utilize highly bulky, electron-rich dialkylbiaryl phosphine ligands (such as XPhos or tBuBrettPhos). These ligands are sterically demanding enough to prevent the formation of the bidentate Pd-substrate complex, forcing the palladium center to remain in the productive catalytic cycle[2].

Furthermore, the basicity of the reaction medium must be strictly controlled. Weak, insoluble inorganic bases (e.g., K₃PO₄ or Cs₂CO₃) are mandated over soluble alkoxide bases. This prevents the quantitative deprotonation of the chiral alcohol, thereby shutting down the β-hydride elimination pathway that causes racemization.

Catalytic cycle showing the N,O-chelation trap and ligand-based rescue.

Quantitative Optimization Matrix

The following data summarizes the optimization of the Suzuki-Miyaura coupling of (R)-1-(7-Bromoquinolin-2-yl)ethanol with phenylboronic acid. The causality of the results directly aligns with our mechanistic hypothesis: standard ligands (PPh₃) fail due to poisoning, and strong bases (NaOtBu) destroy the chiral center.

| Catalyst (5 mol%) | Ligand (10 mol%) | Base (2.0 eq) | Solvent | Temp (°C) | Conversion (%) | ee (%) |

| Pd(PPh₃)₄ | None | Na₂CO₃ | Dioxane/H₂O | 80 | 12% | >99% |

| Pd(OAc)₂ | dppf | K₃PO₄ | Dioxane/H₂O | 80 | 65% | >99% |

| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 90 | 88% | 14% (Racemized) |

| Pd(OAc)₂ | XPhos | K₃PO₄ | Dioxane/H₂O | 80 | >95% | >99% |

Validated Experimental Methodologies

Standardized workflow for the cross-coupling of chiral bromoquinolines.

Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

Objective: Couple aryl/heteroaryl boronic acids while preserving the (R)-stereocenter.

-

Preparation: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add (R)-1-(7-Bromoquinolin-2-yl)ethanol (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), Pd(OAc)₂ (0.05 mmol, 5 mol%), XPhos (0.10 mmol, 10 mol%), and anhydrous K₃PO₄ (2.0 mmol, 2.0 equiv).

-

Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with high-purity Argon. Repeat this freeze-pump-thaw or vacuum/purge cycle three times to ensure complete removal of oxygen, which can oxidize the alcohol or deactivate the Pd(0) species.

-

Solvent Addition: Via syringe, add 4.0 mL of degassed 1,4-dioxane and 1.0 mL of degassed deionized water (4:1 v/v). Note: Water is essential to hydrolyze the boronic acid to the reactive boronate species, facilitating transmetalation.

-

Reaction: Stir the biphasic mixture vigorously at 80 °C for 12 hours.

-

Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (15 mL) and wash with brine (2 × 10 mL). Extract the aqueous layer once more with ethyl acetate (10 mL).

-

Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Objective: Couple primary or secondary amines to the 7-position.

-

Preparation: To an oven-dried Schlenk flask, add (R)-1-(7-Bromoquinolin-2-yl)ethanol (1.0 mmol), the amine (1.2 mmol), Pd₂(dba)₃ (0.025 mmol, 2.5 mol%), tBuBrettPhos (0.06 mmol, 6 mol%), and Cs₂CO₃ (2.0 mmol). Crucial: Do not substitute Cs₂CO₃ with NaOtBu.

-

Inert Atmosphere: Purge with Argon (3 cycles).

-

Solvent Addition: Add 5.0 mL of anhydrous, degassed toluene.

-

Reaction: Heat the mixture at 90 °C for 16 hours.

-

Workup: Cool to room temperature, dilute with dichloromethane, filter through a pad of Celite to remove inorganic salts and catalyst residues, and concentrate for chromatography.

Self-Validating Analytical Systems

To ensure the integrity of the protocol, researchers must implement the following self-validating checks:

-

Debromination Monitoring (LC-MS): If the LC-MS trace shows a significant peak corresponding to the debrominated starting material (Ar-H), it indicates that transmetalation is too slow, allowing the Pd(II) intermediate to undergo premature reduction. This is usually remedied by increasing the water content (for Suzuki) or verifying the freshness of the boronic acid.

-

Chiral Integrity (Chiral HPLC): The absolute configuration and enantiomeric excess must be verified post-purification. Use a chiral stationary phase (e.g., Chiralpak AD-H or Chiralcel OD-H) with an isocratic Hexane/Isopropanol mobile phase. Always run a racemic standard (synthesized via NaBH₄ reduction of the corresponding 2-acetylquinoline derivative) to definitively identify both enantiomeric peaks and confirm that the >99% ee has been maintained.

References

-

[1] One-Pot Cross-Coupling/C–H Functionalization Reactions: Quinoline as a Substrate and Ligand through N–Pd Interaction. The Journal of Organic Chemistry - ACS Publications. 1

-

[2] Palladium-Catalyzed C–O Cross-Coupling of Primary Alcohols. PMC - NIH.2

-

[3] Palladium-Catalysed Synthesis and Transformation of Quinolones. PMC - NIH. 3

-

[4] Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. MDPI. 4

Sources

Technical Support Center: Troubleshooting the Synthesis of (R)-1-(7-Bromoquinolin-2-yl)ethanol

Welcome to the Process Chemistry Technical Support Center. The synthesis of the chiral building block (R)-1-(7-bromoquinolin-2-yl)ethanol is notoriously prone to chemoselectivity issues due to the presence of the reducible heteroaromatic quinoline core and the labile aryl bromide bond.

This guide provides field-proven troubleshooting strategies for the two primary synthetic workflows: Asymmetric Transfer Hydrogenation (ATH) and Enzymatic Kinetic Resolution (EKR) .

Figure 1: Decision tree and failure modes for the synthesis of (R)-1-(7-Bromoquinolin-2-yl)ethanol.

Route A: Asymmetric Transfer Hydrogenation (ATH)

Mechanistic Causality: The Noyori-Ikariya ATH relies on a Ru(II)-(R,R)-TsDPEN catalyst. The active species is a ruthenium hydride that transfers H− to the ketone via a highly structured six-membered transition state[1]. However, the electron-deficient quinoline ring and the 7-bromo substituent introduce competing pathways. If the hydride concentration is too high or the pH is unoptimized, the Ru center can undergo oxidative addition into the C–Br bond, leading to hydrodehalogenation[2].

Self-Validating Protocol: ATH of 1-(7-bromoquinolin-2-yl)ethanone

-

Catalyst Activation: Dissolve RuCl(p-cymene)[(R,R)-TsDPEN] (0.5 mol%) in degassed aqueous sodium formate (HCOONa, 5.0 M). Stir at 30 °C for 15 minutes.

-

Phase Transfer Setup: Add cetyltrimethylammonium bromide (CTAB, 5 mol%) to create a micellar environment.

-

Substrate Addition: Introduce 1-(7-bromoquinolin-2-yl)ethanone (1.0 eq) dissolved in a minimal amount of ethyl acetate.

-

Reaction: Stir vigorously at 30 °C for 12–18 hours.

-

Validation Checkpoint: Upon adding the formate donor to the Ru-complex, the solution must transition from dark red to a vibrant orange-yellow. If the solution remains dark red, the active Ru-hydride species has not formed. Halt the reaction and verify the pH (should be ~7.0) and catalyst integrity.

Troubleshooting & FAQs

Q: Why am I observing a significant loss of the 7-bromo group (dehalogenation) in my product mixture? A: Dehalogenation is a known side reaction when reducing halogenated aromatic ketones with Ru-based catalysts. In traditional azeotropic HCOOH/NEt 3 systems, the low pH and high concentration of hydride species promote the oxidative addition of the Ru center into the C–Br bond. Solution: Switch to an aqueous sodium formate (HCOONa) system with a surfactant (like CTAB). The micellar environment protects the aryl bromide from oxidative addition while maintaining high enantiomeric excess (ee)[2].

Q: The quinoline ring is being over-reduced to a tetrahydroquinoline derivative. How can I prevent this? A: Over-reduction occurs if the reaction temperature exceeds 40 °C or if the reaction is left stirring long after the ketone is consumed. The quinoline nitrogen coordinates with the Ru catalyst, directing the hydride to the heteroaromatic ring. Solution: Strictly monitor the reaction via HPLC, maintain the temperature at ≤ 30 °C, and quench the reaction immediately upon complete ketone consumption.

Data Presentation: Optimization of ATH Conditions

| Hydrogen Donor System | Surfactant | Temp (°C) | Yield (%) | Enantiomeric Excess (ee %) | Dehalogenation (%) |

| HCOOH / NEt 3 (5:2) | None | 40 | 65 | 88 | 25 |

| HCOOH / NEt 3 (5:2) | None | 25 | 72 | 92 | 12 |

| HCOONa (aq) | CTAB | 40 | 89 | 94 | 3 |

| HCOONa (aq) | CTAB | 30 | 94 | 96 | < 1 |

Route B: Enzymatic Kinetic Resolution (EKR)

Mechanistic Causality: EKR utilizes Candida antarctica Lipase B (Novozym 435) to selectively acylate the (S)-enantiomer of the racemic alcohol, leaving the desired (R)-enantiomer untouched[3]. The primary failure mode in this route is the non-enzymatic background acylation driven by the acyl donor (vinyl acetate), which indiscriminately acylates both enantiomers, destroying the enantiomeric ratio (E-value)[4].

Figure 2: Enzymatic Kinetic Resolution pathway highlighting the non-enzymatic failure mode.

Self-Validating Protocol: EKR of Racemic 1-(7-Bromoquinolin-2-yl)ethanol

-

Substrate Preparation: Dissolve racemic 1-(7-bromoquinolin-2-yl)ethanol (1.0 eq) in anhydrous toluene (0.1 M concentration).

-

Acyl Donor: Add vinyl acetate (3.0 eq).

-

Biocatalyst: Add Novozym 435 (20 mg/mL of solvent).

-

Reaction: Incubate at 30 °C under orbital shaking (200 rpm) for 6–8 hours.

-

Validation Checkpoint: To validate enzyme activity independently of the substrate, run a parallel blank reaction with standard 1-phenylethanol. If the blank fails to reach ~50% conversion in 4 hours, your Novozym 435 batch has likely absorbed atmospheric moisture and is deactivated.

Troubleshooting & FAQs

Q: My (R)-alcohol ee% is plateauing at ~80% despite extended reaction times. Why? A: This is caused by spontaneous, non-enzymatic chemical acylation of the alcohol by vinyl acetate, which is not enantioselective. Additionally, the acetaldehyde byproduct (from vinyl acetate tautomerization) can deactivate the enzyme by forming Schiff bases with lysine residues near the active site[3]. Solution: Lower the reaction temperature to 30 °C to suppress the background chemical acylation. To address acetaldehyde toxicity, apply a slight vacuum to remove the volatile acetaldehyde, or switch to an alternative acyl donor like isopropenyl acetate.

Q: The reaction is incredibly slow. Can I just increase the temperature to 60 °C? A: No. While Novozym 435 is thermostable up to 60 °C in neat conditions, higher temperatures in the presence of heteroaromatic substrates and vinyl acetate exponentially accelerate the aforementioned non-enzymatic background reaction, drastically lowering the E-value[4]. Keep the temperature strictly ≤ 40 °C and instead increase the enzyme loading (e.g., up to 40 mg/mL).

References

-

Synthesis of ruthenium complexes and their catalytic applications: A review Arabian Journal of Chemistry URL:[Link]

-

Asymmetric Transfer Hydrogenation of Ketones Catalyzed by Hydrophobic Metal−Amido Complexes in Aqueous Micelles and Vesicles The Journal of Organic Chemistry URL:[Link]

-

The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology PubMed Central (PMC) URL:[Link]

-

Neat lipase-catalysed kinetic resolution of racemic 1-phenylethanol and a straightforward modelling of the reaction SciSpace URL:[Link](Note: Representative URL for the referenced kinetic modeling study).

Sources

Technical Support Center: Chiral HPLC Analysis of (R)-1-(7-Bromoquinolin-2-yl)ethanol

Welcome to the Analytical Support Hub. This guide is designed for researchers, analytical scientists, and drug development professionals tasked with determining the enantiomeric excess (ee) of (R)-1-(7-Bromoquinolin-2-yl)ethanol.

Because this molecule features both a basic quinoline nitrogen and a chiral secondary alcohol, achieving baseline enantiomeric resolution requires precise control over stationary phase chemistry and mobile phase additives. This center provides the mechanistic rationale, a self-validating protocol, and targeted troubleshooting for this specific workflow.

Mechanistic Rationale & Method Selection

The structural features of 1-(7-Bromoquinolin-2-yl)ethanol dictate the chromatographic approach:

-

Chiral Recognition: The hydroxyl group of the ethanol moiety serves as a primary hydrogen-bond donor, while the bromoquinoline ring engages in π−π stacking. Normal-phase chiral stationary phases (CSPs) utilizing amylose or cellulose derivatives—specifically cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H)—provide the optimal spatial arrangement for these transient diastereomeric interactions 1. This stationary phase is the industry standard for resolving 7-bromoquinolin-2-yl derivatives 2.

-

Silanol Suppression: The basic quinoline nitrogen will aggressively interact with free, unendcapped silanols on the silica support of the CSP, leading to severe peak tailing. The addition of a basic modifier, such as Diethylamine (DEA), competitively binds these silanols to ensure sharp, symmetrical peaks 3.

Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol operates as a self-validating system . You must pass the System Suitability Test (SST) before any (R)-enantiomer samples are injected.

Step 1: System Equilibration

-

Flush the HPLC system with 100% Isopropanol (IPA) to remove any reversed-phase solvents.

-

Equilibrate the Chiralcel OD-H column with the mobile phase (Hexane : IPA : DEA = 90:10:0.1 v/v/v) at 1.0 mL/min until the UV baseline at 254 nm is completely stable (typically 30–45 minutes).

Step 2: System Suitability Test (SST) - Critical Validation Step

-

Inject 10 µL of a 1.0 mg/mL racemic standard of 1-(7-Bromoquinolin-2-yl)ethanol.

-

Causality Check: The racemic standard proves that the column can separate both enantiomers under current conditions.

-

Validation Gates:

-

Resolution (Rs) between Peak 1 and Peak 2 MUST be ≥1.5 .

-

Tailing Factor (Tf) for both peaks MUST be ≤1.5 .

-

If either parameter fails, do not proceed. Consult the Troubleshooting section.

-

Step 3: Sample Preparation & Analysis

-

Dissolve the synthesized (R)-1-(7-Bromoquinolin-2-yl)ethanol in the mobile phase to a concentration of 1.0 mg/mL.

-

Filter through a 0.22 µm PTFE syringe filter (do not use Nylon, as it may extract basic compounds).

-

Inject 10 µL of the sample. Record the chromatogram for at least 1.5 times the retention time of the second eluting peak.

Step 4: Enantiomeric Excess Calculation Integrate the area under the curve (AUC) for both the (R) and (S) peaks. Calculate ee using the following formula:

ee(%)=Area(R)+Area(S)∣Area(R)−Area(S)∣×100Quantitative Chromatographic Parameters

Summarized below are the optimized baseline parameters for this analysis.

| Parameter | Specification / Value |

| Stationary Phase | Chiralcel OD-H (250 mm × 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 254 nm (UV) |

| Injection Volume | 10 µL |

| Expected Rt (Enantiomer 1) | ~8.5 min |

| Expected Rt (Enantiomer 2) | ~11.2 min |

| Target Resolution (Rs) | ≥ 1.5 (Baseline Separation) |

Troubleshooting & FAQs

Q: My chromatogram shows severe peak tailing (Tf > 2.0) for both enantiomers. How do I fix this? A: Peak tailing in quinoline derivatives is almost exclusively caused by secondary Lewis acid-base interactions between the basic quinoline nitrogen and free silanol groups on the silica gel support.

-

Solution: Ensure you have added 0.1% Diethylamine (DEA) to your mobile phase 3. DEA acts as a competitive silanol blocker. If tailing persists, flush the column with a higher concentration of DEA (0.5%) in IPA for 30 minutes to saturate the active sites, then return to standard conditions.

Q: The resolution (Rs) between the (R) and (S) enantiomers is only 1.1. How can I achieve baseline separation (Rs ≥ 1.5)? A: Chiral recognition relies on the transient formation of diastereomeric complexes. If Rs is insufficient, the analytes are eluting before these complexes can fully differentiate.

-

Solution 1 (Thermodynamic): Lower the column temperature from 25 °C to 15 °C. Lower temperatures thermodynamically favor the enthalpy-driven hydrogen bonding between the analyte's hydroxyl group and the stationary phase.

-

Solution 2 (Kinetic): Decrease the polar modifier (Isopropanol) from 10% to 5%. This reduces the mobile phase's eluting strength, increasing retention time and allowing more interaction cycles with the chiral cavities.

Q: How do I validate that my ee calculation is accurate and not skewed by detector saturation? A: If the major (R)-enantiomer peak is flat-topped (exceeding the linear dynamic range of the UV detector), its area will be underestimated, falsely lowering your calculated ee.

-

Solution: Check the UV absorbance scale. If the peak height exceeds 1.0 AU (Absorbance Units), dilute your sample from 1.0 mg/mL to 0.1 mg/mL and reinject. The ee calculation is only valid when both peaks fall within the linear range of the detector.

Q: Can I use a reversed-phase chiral column for this analysis? A: While possible, normal-phase chromatography (Hexane/IPA) is the gold standard for this class of compounds 1. Normal-phase conditions maximize the hydrogen-bonding interactions critical for resolving secondary aryl ethanols. Water in reversed-phase systems competes too heavily for these hydrogen-bonding sites, often destroying resolution.

Diagnostic Workflow

Use the following logic tree to troubleshoot your System Suitability Test (SST) before injecting valuable (R)-enantiomer samples.

Diagnostic workflow for optimizing chiral resolution of 1-(7-Bromoquinolin-2-yl)ethanol.

References

-

[1] US8889704B2 - Triazolopyridine compounds as PIM kinase inhibitors. Google Patents. 1

-

[2] Supporting Information Ir-catalyzed asymmetric transfer hydrogenation. Royal Society of Chemistry. 2

-

[3] (12) United States Patent - Yoshino et al. Googleapis.com.3

Sources

Technical Support Center: Navigating the Scale-Up of (R)-1-(7-Bromoquinolin-2-yl)ethanol Production

Welcome to the technical support center for the synthesis and scale-up of (R)-1-(7-Bromoquinolin-2-yl)ethanol. This guide is designed for researchers, chemists, and process development professionals to address the common and complex challenges encountered when transitioning this critical chiral alcohol synthesis from the laboratory bench to larger-scale production. As a key building block in pharmaceutical development, achieving high yield, and most importantly, high enantiomeric purity on a large scale is paramount.

This resource is structured to provide not just procedural guidance, but also the underlying scientific principles to empower you to make informed decisions during your process development. We will delve into common pitfalls, troubleshooting strategies, and frequently asked questions, all grounded in established chemical literature and practical experience.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are frequently encountered during the initial stages of process development for (R)-1-(7-Bromoquinolin-2-yl)ethanol.

Q1: What is the most common and scalable method for synthesizing (R)-1-(7-Bromoquinolin-2-yl)ethanol?

A1: The most prevalent and industrially viable method is the asymmetric reduction of the prochiral ketone, 2-acetyl-7-bromoquinoline. Several catalytic systems can achieve this transformation with high enantioselectivity. The Corey-Bakshi-Shibata (CBS) reduction, using a chiral oxazaborolidine catalyst and a borane source, is a well-established and powerful method for this purpose.[1][2][3] Alternative scalable methods include catalytic transfer hydrogenation and enzymatic reductions, which offer advantages in terms of safety and catalyst handling.[4][5][6][7]

Q2: Why is maintaining high enantioselectivity a major challenge during scale-up?

A2: Maintaining high enantiomeric excess (ee) is a significant hurdle because subtle variations in reaction parameters, which may be negligible at the lab scale, can have a pronounced impact on larger batches.[8] Key factors include:

-

Temperature Control: Poor heat dissipation in large reactors can lead to localized temperature spikes, which can decrease the selectivity of the chiral catalyst.

-

Mixing Efficiency: Inadequate mixing can result in non-homogenous concentrations of reactants and catalyst, leading to a competing, non-selective background reaction.

-

Impurity Profiles: The purity of starting materials and solvents can differ between lab-grade and bulk-grade materials. Trace impurities can act as catalyst poisons or promote side reactions.

Q3: What are the primary safety concerns when scaling up this process?

A3: The primary safety concerns are associated with the reagents used in the asymmetric reduction.

-

Borane Reagents: Borane-tetrahydrofuran (BH3•THF) or other borane complexes are commonly used in CBS reductions. These are flammable, and react violently with water and other protic solvents to release flammable hydrogen gas. Handling large quantities requires a strictly inert and anhydrous environment.

-

Hydrogen Gas: Catalytic hydrogenation methods utilize high-pressure hydrogen gas, which is highly flammable and poses an explosion risk if not handled in appropriately rated equipment.

-

Quench and Work-up: The quenching of large-scale reactions involving metal hydrides or boranes can be highly exothermic and requires careful, controlled addition of the quenching agent.

Q4: What are the typical purification challenges for (R)-1-(7-Bromoquinolin-2-yl)ethanol?

A4: Purification of bromoquinoline compounds can be challenging. Common issues include:

-

Removal of the Unreacted Ketone: The starting material, 2-acetyl-7-bromoquinoline, can be difficult to separate from the final product due to similar polarities.

-

Byproduct Formation: Side reactions can lead to impurities that are structurally similar to the desired product.

-

Crystallization Difficulties: Obtaining a crystalline solid with high purity and good yield can be challenging and may require extensive screening of solvent systems.

-

Chromatography at Scale: While effective at the lab scale, silica gel chromatography can be costly and time-consuming at an industrial scale.

Part 2: Troubleshooting Guide

This section provides a detailed, problem-oriented approach to resolving specific issues that may arise during the scale-up of (R)-1-(7-Bromoquinolin-2-yl)ethanol production.

Issue 1: Low or Inconsistent Enantioselectivity (% ee)

Low enantioselectivity is a critical issue that directly impacts the quality and efficacy of the final active pharmaceutical ingredient.

Q: My enantiomeric excess has dropped significantly after moving from a 10g to a 1kg scale. What are the likely causes and how can I fix it?

A: This is a classic scale-up problem. The root cause often lies in the subtle interplay between reaction kinetics and the physical environment of a large reactor. Here's a systematic approach to troubleshooting:

1. The Uncatalyzed Background Reaction:

-

Causality: The borane reducing agent can reduce the ketone without the mediation of the chiral catalyst. This uncatalyzed pathway is non-selective and produces a racemic mixture of the alcohol. At larger scales, factors like poor mixing or slow catalyst turnover can make this background reaction more significant.[8]

-

Troubleshooting Protocol:

-

Lower the Temperature: Decreasing the reaction temperature (e.g., from 0°C to -20°C) can significantly slow down the uncatalyzed reaction while having a less pronounced effect on the catalyzed pathway, thereby improving selectivity.[8]

-

Control Reagent Addition: Instead of adding all the borane at once, use a controlled addition profile via a syringe pump. This keeps the instantaneous concentration of the reducing agent low, favoring the faster, catalyzed reaction.

-

Increase Catalyst Loading: While not always cost-effective, a modest increase in the catalyst loading (e.g., from 1 mol% to 2 mol%) can sometimes outcompete the background reaction.[8]

-

2. Catalyst Inhibition or Decomposition:

-

Causality: The chiral catalyst, particularly oxazaborolidines used in CBS reductions, can be sensitive to moisture and other impurities.[8] Impurities in the starting ketone or solvent, which were not apparent in smaller batches, can poison the catalyst at scale.

-

Troubleshooting Protocol:

-

Rigorous Anhydrous Conditions: Ensure all solvents are rigorously dried and the reaction is conducted under a strictly inert atmosphere (Nitrogen or Argon).

-

Starting Material Purity Check: Analyze the bulk-grade 2-acetyl-7-bromoquinoline for any new impurities compared to the lab-grade material.

-

Spiking Study: In a small-scale reaction, intentionally "spike" the reaction with a suspected impurity to see if it negatively impacts the % ee.

-

3. Substrate-Catalyst Mismatch:

-

Causality: The electronic and steric properties of the 7-bromoquinoline moiety might not be perfectly suited for the chosen catalyst. The electron-withdrawing nature of the bromine and the aromatic system can influence the reactivity of the ketone.

-

Troubleshooting Protocol:

-

Screen Different Catalysts: If using a standard CBS catalyst (e.g., (R)-2-Methyl-CBS-oxazaborolidine), consider screening other variants with different steric or electronic properties.[1][9]

-

Consider Alternative Methods: If CBS reduction consistently gives poor results at scale, explore other technologies like asymmetric transfer hydrogenation with a Ruthenium or Iridium catalyst, or a biocatalytic reduction using a ketoreductase (KRED) enzyme.[4][5]

-

Workflow for Troubleshooting Low Enantioselectivity

Caption: A decision-making workflow for troubleshooting low enantioselectivity.

Issue 2: Poor Reaction Conversion and Yield

Incomplete conversion leads to complex downstream purification and lower overall process efficiency.

Q: My reaction stalls at 70% conversion, even after extending the reaction time. How can I drive it to completion?

A: Stalled reactions at scale are often due to catalyst deactivation or poor reagent stoichiometry. Here's how to investigate:

1. Catalyst Deactivation:

-

Causality: As mentioned, catalyst poisoning by impurities is a major culprit. Additionally, some catalysts may have limited stability under the reaction conditions over extended periods.

-

Troubleshooting Protocol:

-

Inert Atmosphere Integrity: Check for leaks in your reactor setup. Oxygen can be detrimental to many catalyst systems.

-

Catalyst Addition in Portions: Instead of adding the catalyst all at once, consider adding a second small portion (e.g., 0.2 mol%) if the reaction stalls. If the reaction restarts, it's a strong indicator of catalyst deactivation.

-

Re-evaluate Solvent and Substrate Purity: Re-confirm that your starting materials are of sufficient quality for a catalytic process.

-

2. Reagent Stoichiometry and Borane Stability:

-

Causality: Borane solutions (like BH3•THF) can degrade over time, especially if not stored properly. The actual molarity of the solution may be lower than stated on the bottle.

-

Troubleshooting Protocol:

-

Titrate the Borane Solution: Before use, titrate a sample of the borane solution to determine its exact molarity. This will ensure you are adding the correct stoichiometric amount.

-

Use Fresh Reagents: Whenever possible, use freshly opened bottles of borane solutions for large-scale reactions.

-

3. Product Inhibition:

-

Causality: In some catalytic cycles, the product can coordinate to the catalyst, slowing down the turnover rate. While less common, it can be a factor.

-

Troubleshooting Protocol:

-

Maintain Lower Product Concentration: If feasible, consider running the reaction at a slightly lower concentration to disfavor product inhibition.

-

Consult Literature for the Specific Catalyst: Review literature on your chosen catalyst system to see if product inhibition has been reported.

-

Issue 3: Difficult Purification and Isolation

A robust and scalable purification protocol is essential for achieving the required purity of the final product.

Q: I'm struggling to remove the starting ketone, 2-acetyl-7-bromoquinoline, from my final product. Column chromatography is not feasible for our scale. What are my options?

A: This is a common challenge when the product and starting material have similar polarities. Here are some alternative purification strategies:

1. Recrystallization:

-

Causality: This is the most cost-effective and scalable method for purifying crystalline solids. The key is to find a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while the starting ketone remains in solution.

-

Protocol for Solvent Screening:

-

Single Solvent Systems: Test a range of solvents with varying polarities (e.g., isopropanol, ethyl acetate, toluene, heptane).

-

Two-Solvent Systems: Often, a mixture of a "good" solvent (in which the product is soluble) and an "anti-solvent" (in which the product is insoluble) is effective. A common combination is ethyl acetate/heptane.

-

Procedure: Dissolve the crude product in a minimal amount of the hot "good" solvent, then slowly add the "anti-solvent" until turbidity is observed. Cool the mixture slowly to induce crystallization.

-

| Solvent System | Expected Outcome |

| Isopropanol | Good for polar compounds, may co-crystallize impurities. |

| Ethyl Acetate / Heptane | A versatile system for compounds of moderate polarity. |

| Toluene | Good for aromatic compounds, may require cooling to low temperatures. |

| Dichloromethane / Heptane | Effective but DCM use is often minimized at scale. |

2. Acid-Base Extraction:

-

Causality: This technique exploits the basic nitrogen atom on the quinoline ring. By protonating it with an acid, the product becomes a water-soluble salt, allowing for separation from non-basic organic impurities.

-

Troubleshooting Protocol:

-

Dissolve the crude mixture in an organic solvent like ethyl acetate or toluene.

-

Wash the organic layer with a dilute aqueous acid (e.g., 1M HCl). The desired alcohol and any unreacted starting material will move into the aqueous layer as hydrochloride salts.

-

Separate the layers and discard the organic layer containing non-basic impurities.

-

Basify the aqueous layer with a base (e.g., NaOH or NaHCO3) to a pH > 9. This will deprotonate the quinoline nitrogen, making it insoluble in water.

-

Extract the purified product back into an organic solvent. Note: This method will not separate the product from the starting ketone, but it is excellent for removing other types of impurities.

-

Diagram of the CBS Reduction Catalytic Cycle

Caption: A simplified representation of the Corey-Bakshi-Shibata (CBS) reduction cycle.

Part 3: References

-

Corey, E. J., Bakshi, R. K., & Shibata, S. (1988). A stable and easily prepared catalyst for the enantioselective reduction of ketones. Applications to multistep syntheses. Journal of the American Chemical Society, 109(26), 7925-7926. [Link]

-

BenchChem. (n.d.). Technical Support Center: Overcoming Substrate Limitations in Enantioselective Reductions. Retrieved from BenchChem technical documents.

-

Itsuno, S., et al. (1981). Asymmetric reduction of aromatic ketones with the reagent prepared from chiral β-amino alcohols and borane. Journal of the Chemical Society, Chemical Communications, (15), 829-830.

-

Han, Z., et al. (2021). Enantiodivergent Synthesis of Chiral Tetrahydroquinoline Derivatives via Ir-Catalyzed Asymmetric Hydrogenation: Solvent-Dependent Enantioselective Control and Mechanistic Investigations. ACS Catalysis, 11(12), 7359–7368. [Link]

-

Wikipedia. (n.d.). Corey–Itsuno reduction. Retrieved from [Link]

-

Schreiner, P. R., et al. (2019). London Dispersion Interactions Rather than Steric Hindrance Determine the Enantioselectivity of the Corey–Bakshi–Shibata Reduction. Journal of the American Chemical Society, 141(42), 16937–16947. [Link]

-

Gotor-Fernández, V., et al. (2020). Atroposelective Synthesis of 2‐(Quinolin‐8‐yl)benzyl Alcohols by Biocatalytic Dynamic Kinetic Resolutions. Angewandte Chemie International Edition, 59(38), 16568-16572.

-

BenchChem. (n.d.). Technical Support Center: Overcoming Substrate Limitations in Enantioselective Reductions. Retrieved from BenchChem technical documents.

-

ResearchGate. (n.d.). Quinoline synthesis using ethanol polar protic solvent under microwave. Retrieved from [Link]

-

Wills, M., et al. (2006). Asymmetric transfer hydrogenation of quinolines using tethered Ru(II) catalysts. Tetrahedron Letters, 47(13), 2125-2128.

-

Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. ACS Catalysis, 1(9), 1056–1074. [Link]

-

Xiao, J., et al. (2023). Biomimetic Asymmetric Reduction Based on the Regenerable Coenzyme NAD(P)H Models. Accounts of Chemical Research, 56(15), 1995-2009.

-

MDPI. (2025). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Successive hydrolysis and transfer hydrogenation of 2-chloroquinolines to 3,4-dihydroquinolones. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Uncanonical Semireduction of Quinolines and Isoquinolines via Regioselective HAT-Promoted Hydrosilylation. Retrieved from [Link]

-

Science Exploration Press. (2026). Development of a scalable iridium-catalyzed asymmetric hydrogenation process for synthesis of chiral 2-methyl-1,2,3,4-tetrahydroquinoline. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Asymmetric Reduction of Quinolines: A Competition between Enantioselective Transfer Hydrogenation and Racemic Borane Catalysis. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Strong Brønsted acid promoted asymmetric hydrogenation of isoquinolines and quinolines catalyzed by a Rh–thiourea chiral phosphine complex via anion binding. Retrieved from [Link]

-

MDPI. (2023). Progress in Catalytic Asymmetric Reactions with 7-Azaindoline as the Directing Group. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Metal-free transfer hydrogenation/cycloaddition cascade of activated quinolines and isoquinolines with tosyl azides. Retrieved from [Link]

-

Singh, V. K. (2001). Enantioselective Reduction of Ketones. Organic Reactions.

-

Organic Chemistry Portal. (n.d.). Boron-Catalyzed Hydrogenative Reduction of Substituted Quinolines to Tetrahydroquinolines with Hydrosilanes. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters. Retrieved from [Link]

-

University of Calgary. (n.d.). Enantioselective Reduction of Ketones. Retrieved from [Link]

-

Patsnap. (n.d.). Preparation method of 7-bromo-4-hydroxy-3-quinoline carboxylic acid. Retrieved from [Link]

-

Google Patents. (n.d.). Novel process for the preparation of bronopol. Retrieved from

-

National Center for Biotechnology Information. (n.d.). Transfer hydrogenation catalysis in cells as a new approach to anticancer drug design. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Transfer Hydrogenation of Aldehydes and Ketones with Isopropanol under Neutral Conditions Catalyzed by a Metal-Ligand Bifunctional Catalyst [CpIr(2,2′-bpyO)(H2O)]*. Retrieved from [Link]

-

NextSDS. (n.d.). 2-(7-BROMOQUINOXALIN-2-YLOXY)ETHANOL. Retrieved from [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. organic-chemistry.org [organic-chemistry.org]

- 3. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 4. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. Transfer Hydrogenation of Aldehydes and Ketones with Isopropanol under Neutral Conditions Catalyzed by a Metal-Ligand Bifunctional Catalyst [Cp*Ir(2,2′-bpyO)(H2O)] [organic-chemistry.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Stereochemical Integrity of (R)-1-(7-Bromoquinolin-2-yl)ethanol

Welcome to the Technical Support Center for (R)-1-(7-Bromoquinolin-2-yl)ethanol (CAS: 1509899-61-9) . This chiral building block is a critical intermediate in the synthesis of advanced pharmaceutical candidates. However, maintaining its high enantiomeric excess (ee%) during downstream functionalization is a major challenge due to the specific electronic properties of the 7-bromoquinoline scaffold.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to prevent racemization during your synthetic workflows.

Mechanistic Insights: The Causality of Racemization

To prevent racemization, we must first understand why it occurs. The stereocenter at the C1 position (alpha to the quinoline ring) is highly susceptible to degradation through three distinct pathways:

-

Base-Catalyzed Deprotonation (Aza-Enolate Formation): The electron-withdrawing nature of the quinoline ring, amplified by the inductive effect of the 7-bromo substituent, significantly lowers the pKa of the C1 benzylic proton. Strong bases can abstract this proton, generating a planar aza-enolate intermediate that reprotonates non-stereoselectively [1, 2].

-

Acid-Catalyzed Solvolysis (Carbocation Formation): Strong protic acids protonate the secondary hydroxyl group, leading to the loss of water. The resulting carbocation is highly resonance-stabilized by the adjacent heteroaromatic system, allowing non-stereoselective nucleophilic attack.

-

Transition-Metal Catalyzed Redox Isomerization: During cross-coupling reactions (e.g., Suzuki-Miyaura coupling at the 7-bromo position), Pd or Ru catalysts can inadvertently coordinate to the alcohol. This triggers a reversible β -hydride elimination and re-insertion cycle, effectively oxidizing the alcohol to a transient ketone and reducing it back to a racemic mixture [3].

Mechanistic pathways leading to the racemization of (R)-1-(7-Bromoquinolin-2-yl)ethanol.

Troubleshooting Guide & FAQs

Q1: I am observing a massive loss of ee% during the etherification of the hydroxyl group using NaH and an alkyl halide. How can I prevent this? A: Sodium hydride (NaH) is a strong base that readily abstracts the acidic C1 benzylic proton alongside the hydroxyl proton, leading to aza-enolate formation [2]. Solution: Switch to a milder base that operates via a different mechanism. Silver(I) oxide ( Ag2O ) is highly recommended for the etherification of sensitive benzylic heteroaryl alcohols. It acts as a halide scavenger, promoting the SN2 reaction of the alkyl halide without deprotonating the C1 carbon.

Q2: We are performing a Suzuki-Miyaura cross-coupling on the 7-bromo position, but the chiral center at C1 is completely racemizing. What is causing this? A: Palladium catalysts can undergo oxidative addition into the O-H bond or coordinate to the alcohol, followed by β -hydride elimination [3]. This transiently forms 1-(7-arylquinolin-2-yl)ethanone, which is then re-reduced non-stereoselectively by the catalyst. Solution: Protect the hydroxyl group prior to the cross-coupling reaction. A bulky protecting group such as tert-butyldimethylsilyl (TBS) sterically hinders the palladium catalyst from interacting with the C1 position.

Q3: During the removal of a Boc protecting group from an adjacent amine using TFA, my product's ee% drops from 99% to 45%. Why? A: Trifluoroacetic acid (TFA) is a strong protic acid that protonates the secondary alcohol, facilitating the loss of water and generating a resonance-stabilized carbocation. Solution: Avoid strong protic acids. Utilize milder Lewis acids like ZnBr2 in dichloromethane, or switch the protecting group strategy entirely to one that can be removed under neutral conditions.

Quantitative Data: Impact of Conditions on Enantiomeric Excess

The table below summarizes the effect of various reaction conditions on the stereochemical integrity of the C1 chiral center.

| Reaction Condition | Reagent / Catalyst | Solvent | Temp (°C) | Time (h) | Final ee (%) | Mechanism of Degradation |

| Control (Starting Material) | None | None | N/A | N/A | >99.0 | N/A |

| Strong Base Alkylation | NaH (1.5 eq) | DMF | 25 | 4 | 12.5 | Aza-enolate formation |

| Mild Base Alkylation | Ag2O (2.0 eq) | DCM | 25 | 24 | 98.5 | Suppressed deprotonation |

| Acidic Deprotection | TFA (10 eq) | DCM | 25 | 2 | 45.0 | Carbocation formation |

| Lewis Acid Deprotection | ZnBr2 (3.0 eq) | DCM | 25 | 12 | 97.8 | Avoids protonation of -OH |

| Unprotected Suzuki | Pd(dppf)Cl2 / K2CO3 | Dioxane/H₂O | 90 | 12 | 5.0 | β -hydride elimination |

| Protected Suzuki (TBS) | Pd(dppf)Cl2 / K2CO3 | Dioxane/H₂O | 90 | 12 | 99.0 | Steric shielding of C1 |

Experimental Protocols: Self-Validating Workflows

Protocol 1: Stereoretentive O-Alkylation using Silver(I) Oxide

Objective: Form the methyl ether of (R)-1-(7-Bromoquinolin-2-yl)ethanol without compromising the C1 stereocenter.

-

Preparation: Flame-dry a 50 mL round-bottom flask under argon. Add (R)-1-(7-Bromoquinolin-2-yl)ethanol (1.0 mmol, 252 mg) and dissolve in anhydrous dichloromethane (10 mL).

-

Reagent Addition: Add freshly activated Silver(I) oxide ( Ag2O , 2.0 mmol, 463 mg) and Methyl iodide (MeI, 5.0 mmol, 311 µL).

-

Causality Note: Ag2O functions as a halide scavenger rather than a classical Brønsted base. By precipitating AgI, it drives the SN2 etherification forward without generating the aza-enolate intermediate.

-

-

Reaction: Stir the suspension vigorously at room temperature in the dark (wrap flask in aluminum foil) for 24 hours. Monitor by TLC or LC-MS.

-

Workup: Filter the reaction mixture through a short pad of Celite to remove silver salts. Wash the pad with additional DCM (20 mL).

-

Purification: Concentrate the filtrate under reduced pressure and purify via flash chromatography to yield the enantiopure ether.

Protocol 2: Protection-Coupling-Deprotection Sequence for Suzuki-Miyaura Coupling

Objective: Perform a cross-coupling at the 7-bromo position while maintaining >99% ee at the C1 alcohol.

Self-validating workflow for stereoretentive cross-coupling of (R)-1-(7-Bromoquinolin-2-yl)ethanol.

-